molecular formula C49H41N5O4S2 B12956767 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B12956767
M. Wt: 828.0 g/mol
InChI Key: ZWTUFDIFNCWBIC-GBGBWPTHSA-N
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Description

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine core substituted with two imidazole rings, each bearing diphenyl and tosyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dibromopyridine with chiral imidazole derivatives under controlled conditions. The reaction often requires the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole rings.

    Substitution: The tosyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

Scientific Research Applications

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine
  • 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
  • 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine

Uniqueness

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine stands out due to its tosyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.

Properties

Molecular Formula

C49H41N5O4S2

Molecular Weight

828.0 g/mol

IUPAC Name

2,6-bis[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine

InChI

InChI=1S/C49H41N5O4S2/c1-34-26-30-40(31-27-34)59(55,56)53-46(38-20-11-5-12-21-38)44(36-16-7-3-8-17-36)51-48(53)42-24-15-25-43(50-42)49-52-45(37-18-9-4-10-19-37)47(39-22-13-6-14-23-39)54(49)60(57,58)41-32-28-35(2)29-33-41/h3-33,44-47H,1-2H3/t44-,45-,46-,47-/m0/s1

InChI Key

ZWTUFDIFNCWBIC-GBGBWPTHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2C3=NC(=CC=C3)C4=N[C@H]([C@@H](N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=NC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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